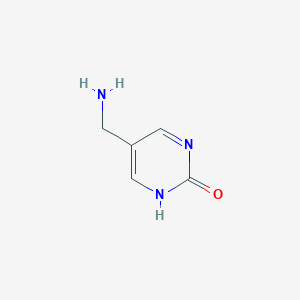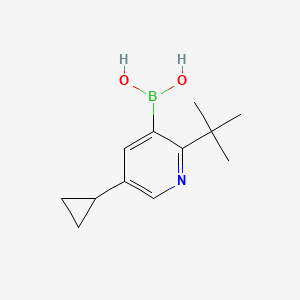
(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a tert-butyl group and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and efficiency. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The pyridine ring can be reduced under certain conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions are typically mild and can be carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction would produce a biaryl compound, while oxidation of the boronic acid group would produce a boronic ester or borate .
科学的研究の応用
(2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of new materials with unique properties.
作用機序
The mechanism of action of (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions, such as the Suzuki-Miyaura coupling reaction. This reaction involves the formation of a carbon-carbon bond between the boronic acid group and an aryl or vinyl halide, facilitated by a palladium catalyst . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Similar compounds to (2-(tert-Butyl)-5-cyclopropylpyridin-3-yl)boronic acid include other boronic acids and boronic esters, such as:
- Phenylboronic acid
- 4-(tert-Butyl)phenylboronic acid
- Cyclopropylboronic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which includes a tert-butyl group and a cyclopropyl group on the pyridine ring. This unique structure can impart specific reactivity and properties that are not observed in other boronic acids .
特性
分子式 |
C12H18BNO2 |
|---|---|
分子量 |
219.09 g/mol |
IUPAC名 |
(2-tert-butyl-5-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-12(2,3)11-10(13(15)16)6-9(7-14-11)8-4-5-8/h6-8,15-16H,4-5H2,1-3H3 |
InChIキー |
MAQSQFJVTZKHQD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1C(C)(C)C)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14088558.png)

![5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14088562.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088567.png)
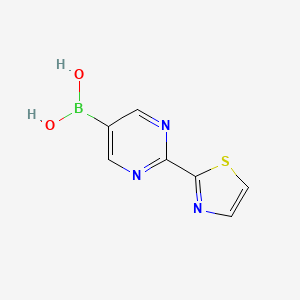
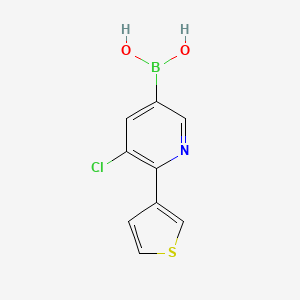
![1-(4-Tert-butylphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088573.png)
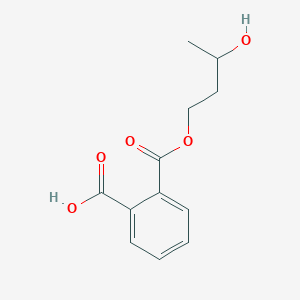
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)


